molecular formula C12H14ClNO3 B14008396 (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine

Cat. No.: B14008396
M. Wt: 255.70 g/mol
InChI Key: LHDUSKXHKXXCIP-UHFFFAOYSA-N
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Description

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is a chemical compound with the molecular formula C12H14ClNO3. This compound is known for its unique structure, which includes a chloro group, a hydroxy group, and a methylcyclopropyl group attached to a phenyl ring, along with a glycine moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine typically involves multiple steps, starting from commercially available precursorsThe final step involves the attachment of the glycine moiety through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine involves its interaction with specific molecular targets. The hydroxy and chloro groups can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding to enzymes or receptors. The glycine moiety can mimic natural amino acids, allowing the compound to interact with biological pathways involved in neurotransmission and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-2-hydroxyphenyl)glycine
  • (4-Chloro-5-(1-methylcyclopropyl)phenyl)glycine
  • (2-Hydroxy-5-(1-methylcyclopropyl)phenyl)glycine

Uniqueness

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine is unique due to the presence of both the chloro and hydroxy groups on the phenyl ring, along with the methylcyclopropyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to its similar compounds .

Biological Activity

(4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl)glycine, a compound with the chemical formula C12H14ClNO3 and CAS number 2378259-33-5, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on anticancer properties, receptor interactions, and enzyme inhibition.

  • Molecular Weight : 255.70 g/mol
  • Purity : 95%
  • Structural Formula :
    C12H14ClNO3\text{C}_{12}\text{H}_{14}\text{ClNO}_3

Biological Activity Overview

The compound exhibits various biological activities, particularly in cancer treatment and receptor modulation.

Anticancer Activity

Research indicates that this compound has shown inhibitory effects on cancer cell lines. It is crucial to understand its mechanism of action and efficacy in different cancer types.

Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of this compound on hematological and solid tumors. The results demonstrated significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
K562 (Leukemia)5.2Induces apoptosis
MCF-7 (Breast Cancer)8.4Cell cycle arrest at G0/G1
A549 (Lung Cancer)6.7Inhibits cell migration

The compound's mechanism appears to involve the modulation of histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer progression. It has been shown to selectively inhibit HDAC1 and HDAC2 with IC50 values of 0.684 µM and 2.548 µM respectively, while exhibiting significantly lower activity against HDAC6 (IC50 >1000 µM) .

Receptor Interactions

The compound also interacts with various receptors, notably the GABA A receptor, which plays a role in neuromodulation.

Receptor Binding Studies
In vitro studies assessed the binding affinity of this compound to GABA A receptors, revealing that it has a higher affinity compared to traditional benzodiazepines like diazepam.

Compound Binding Affinity (nM) Comparison with Diazepam
(4-Chloro-2-hydroxy...)30Higher than diazepam (40 nM)

Enzyme Inhibition

The compound has been investigated for its potential as an acetyl-CoA carboxylase (ACC) inhibitor, which is relevant for metabolic regulation and cancer therapy.

Inhibition Studies
In vitro assays demonstrated that it effectively inhibits ACC activity, which is crucial for fatty acid synthesis.

Compound IC50 (µM) Effect on Fatty Acid Synthesis
(4-Chloro-2-hydroxy...)0.25Significant reduction in synthesis

Properties

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetic acid

InChI

InChI=1S/C12H14ClNO3/c1-12(2-3-12)7-4-9(14-6-11(16)17)10(15)5-8(7)13/h4-5,14-15H,2-3,6H2,1H3,(H,16,17)

InChI Key

LHDUSKXHKXXCIP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)O

Origin of Product

United States

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